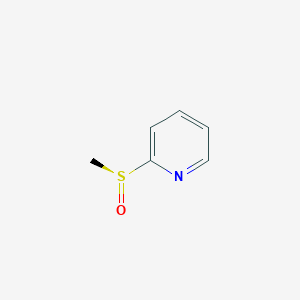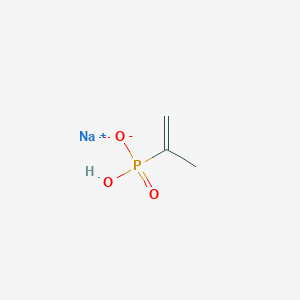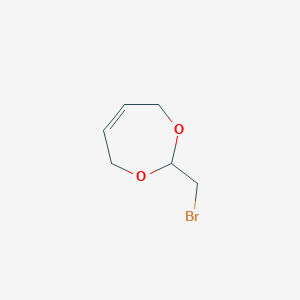![molecular formula C11H12N2O5S2 B040892 3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124850-87-9](/img/structure/B40892.png)
3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiadiazine derivatives, which have been widely studied for their pharmacological activities.
Mecanismo De Acción
The mechanism of action of 3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, studies have suggested that it may exert its pharmacological effects through the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to protect against oxidative stress-induced neuronal damage and inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its potential therapeutic applications, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its clinical translation.
Direcciones Futuras
For research on 3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide include further elucidation of its mechanism of action, optimization of its pharmacological properties, and evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders, should be further explored.
Métodos De Síntesis
The synthesis of 3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide can be achieved through various methods, including the reaction of 2-mercaptoacetic acid with 2-amino-5-methoxybenzoic acid, followed by cyclization and oxidation.
Aplicaciones Científicas De Investigación
3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to possess anticancer properties, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
124850-87-9 |
|---|---|
Nombre del producto |
3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Fórmula molecular |
C11H12N2O5S2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
3-[(6-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H12N2O5S2/c1-18-7-2-3-9-8(6-7)12-11(13-20(9,16)17)19-5-4-10(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
RTWYDKLIAHZNLJ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O |
SMILES canónico |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)




![5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B40836.png)